molecular formula C22H27N3O4S B2763148 N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide CAS No. 690246-53-8

N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2763148
CAS No.: 690246-53-8
M. Wt: 429.54
InChI Key: FOZVZNCEKSNLFN-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene sulfonamide core substituted with two distinct moieties: a 4-phenylpiperazine-1-carbonyl group at the para position and an oxolan-2-ylmethyl (tetrahydrofuran methyl) group attached to the sulfonamide nitrogen. This compound integrates structural motifs associated with bioactivity, including the sulfonamide group (common in enzyme inhibitors) and the piperazine scaffold (frequent in CNS-targeting drugs) . The oxolan moiety may enhance solubility or modulate pharmacokinetics due to its polar ether oxygen.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-22(25-14-12-24(13-15-25)19-5-2-1-3-6-19)18-8-10-21(11-9-18)30(27,28)23-17-20-7-4-16-29-20/h1-3,5-6,8-11,20,23H,4,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVZNCEKSNLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is pyruvate kinase . Pyruvate kinase is an enzyme involved in glycolysis, which is the process that converts glucose into pyruvate, releasing energy.

Biochemical Pathways

The compound affects the glycolysis pathway by interacting with pyruvate kinase This interaction can influence the rate of glucose metabolism and energy production in cells

Result of Action

The molecular and cellular effects of the compound’s action are associated with changes in the activity of pyruvate kinase and potentially the rate of glycolysis. These changes could influence cellular energy production and other processes dependent on this pathway.

Biological Activity

N-[(oxolan-2-yl)methyl]-4-(4-phenylpiperazine-1-carbonyl)benzene-1-sulfonamide is a compound with significant potential in biomedical research. Its molecular formula is C22H27N3O4S, and it has a molecular weight of 429.54 g/mol. This compound has been studied for its biological activity, particularly its interaction with key metabolic pathways and its potential therapeutic applications.

The primary target of this compound is pyruvate kinase , an enzyme crucial for glycolysis. The compound influences the activity of pyruvate kinase, thereby affecting the glycolysis pathway. This interaction can lead to significant biochemical changes within cells, potentially impacting cellular metabolism and energy production.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth.
  • Anti-inflammatory Effects : The compound's ability to alter glycolytic flux can also have implications in inflammatory responses, making it a candidate for further exploration in inflammatory disease models.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts. Below are summarized findings from selected research articles:

StudyFindings
Xia et al. (2022)Investigated the antitumor properties of similar compounds and noted significant inhibition of cancer cell lines, suggesting potential parallels with this compound .
Fan et al. (2022)Evaluated compounds with similar structural motifs for cytotoxicity against A549 cell lines, noting that modifications to the piperazine group influenced biological activity .
Balbi et al. (2023)Developed pyrazole derivatives and assessed their binding to tubulin; while not directly related, these findings highlight the relevance of structural modifications in enhancing biological activity .

Detailed Research Findings

In-depth analysis has shown that compounds interacting with pyruvate kinase can lead to altered cellular metabolism, which is critical in cancer biology. For instance, the inhibition of glycolysis through pyruvate kinase modulation can induce apoptosis in cancer cells, providing a mechanism for potential therapeutic action.

Antitumor Mechanism

The antitumor mechanism involves:

  • Inhibition of Glycolysis : By affecting pyruvate kinase activity, the compound reduces the availability of ATP and metabolic intermediates necessary for rapid tumor growth.
  • Induction of Apoptosis : Altered metabolic states can trigger programmed cell death pathways, leading to decreased viability of cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-phenylpiperazine group lacks halogenation, unlike the chlorophenyl variants in , which may reduce steric hindrance or electron-withdrawing effects.

Sulfonamide Derivatives with Heterocyclic Moieties

Compounds with alternative heterocycles or substitution patterns provide insights into structure-activity relationships:

Compound Name Key Features Biological Notes Reference
BG14407 (2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide) Oxolan methyl; thiazole-chlorophenyl Acetamide core
4-Hydroxyquinazoline derivatives (A1–A6) Quinazoline-piperazine hybrids Anticancer activity
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Benzooxazole-piperazine hybrid Enzyme inhibition

Key Observations :

  • The 4-hydroxyquinazoline derivatives () demonstrate that fused heterocycles (e.g., quinazoline) enhance antiproliferative activity, suggesting that the target compound’s phenylpiperazine may serve a different therapeutic role.

Physicochemical Comparisons

Property Target Compound N-(4-butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide BG14407
Molecular Weight ~490 g/mol (estimated) 526.10 g/mol 382.93 g/mol
Predicted logP ~2.5 (moderate lipophilicity) ~4.0 (higher lipophilicity due to chlorophenyl/butyl groups) ~3.0
Solubility Moderate (polar oxolan group) Low (hydrophobic substituents) Moderate (acetamide)

Key Observations :

  • The oxolan group likely reduces logP compared to chlorophenyl/alkyl-substituted analogues, enhancing aqueous solubility.
  • The absence of halogens may improve metabolic stability relative to chlorinated derivatives .

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